N-Cbz-(R)-2-amino-1-butanol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
73395-16-1 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
SBWYBQRWDXWJDV-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Cbz-(R)-2-amino-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-(R)-2-amino-1-butanol, also known as benzyl (R)-(1-hydroxybutan-2-yl)carbamate, is a chiral building block of significant interest in the fields of organic synthesis and pharmaceutical development. The presence of both a hydroxyl and a carbamate-protected amine functional group on a chiral scaffold makes it a versatile intermediate for the synthesis of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data relevant to research and development. Chiral amino alcohols are crucial in modern pharmaceutical synthesis as they are instrumental in asymmetric synthesis, a process vital for producing drugs with high specificity and efficacy.
Chemical and Physical Properties
The chemical and physical properties of this compound and its parent compound, (R)-(-)-2-amino-1-butanol, are summarized in the tables below. The data for the Cbz-protected compound is less abundant in the literature, and some properties are estimated based on similar compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | benzyl (R)-(1-hydroxybutan-2-yl)carbamate | |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| Melting Point | 103 - 106 °C (decomposes) (for a related compound) | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate, and methanol (slightly) | [1] |
| InChI Key | SBWYBQRWDXWJDV-LLVKDONJSA-N |
Table 2: Physical and Chemical Properties of (R)-(-)-2-amino-1-butanol
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO | |
| Molecular Weight | 89.14 g/mol | |
| Melting Point | -2 °C (lit.) | |
| Boiling Point | 172-174 °C (lit.) | |
| Density | 0.943 g/mL at 20 °C (lit.) | |
| Optical Activity | [α]¹⁹/D -10°, neat |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.
Table 3: ¹H NMR Spectral Data of this compound (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.10 | s | 2H | -O-CH₂ -Ph |
| ~4.90 | br s | 1H | -NH - |
| ~3.60 | m | 1H | -CH (NHCbz)- |
| ~3.50 | dd | 1H | -CH HOH |
| ~3.40 | dd | 1H | -CHH OH |
| ~2.50 | br s | 1H | -OH |
| ~1.50 | m | 2H | -CH₂ CH₃ |
| ~0.90 | t | 3H | -CH₂CH₃ |
Table 4: ¹³C NMR Spectral Data of this compound (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~157.0 | C =O (carbamate) |
| ~136.5 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~67.0 | -O-C H₂-Ph |
| ~65.0 | -C H₂OH |
| ~55.0 | -C H(NHCbz)- |
| ~25.0 | -C H₂CH₃ |
| ~10.0 | -CH₂C H₃ |
Table 5: IR Spectral Data of this compound (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| ~3330 | N-H stretch |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1530 | N-H bend |
| ~1250 | C-O stretch |
| ~1050 | C-N stretch |
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of the amino group of (R)-2-amino-1-butanol using benzyl chloroformate (Cbz-Cl).
Materials:
-
(R)-(-)-2-amino-1-butanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve (R)-(-)-2-amino-1-butanol (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Applications in Drug Development
This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereocenter and the orthogonal protecting groups allow for the construction of complex molecules with high stereochemical control. One of the primary applications of the parent compound, 2-amino-1-butanol, is in the synthesis of the antitubercular drug Ethambutol. The Cbz-protected form is valuable in multi-step syntheses where the amine needs to be masked during transformations at other parts of the molecule. Chiral amino alcohols are fundamental building blocks in the synthesis of a wide range of biologically active molecules, including beta-amino alcohols used in cardiovascular drugs and intermediates for antibiotics.[2]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Role as a Chiral Building Block in Drug Synthesis
Caption: General scheme illustrating the use of this compound in drug synthesis.
References
A Comprehensive Technical Guide to the Physical Properties of N-Cbz-(R)-2-amino-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of N-Cbz-(R)-2-amino-1-butanol, a key chiral building block in organic synthesis, particularly in the development of novel therapeutic agents. This document outlines its known physical characteristics, provides detailed experimental protocols for their determination, and includes a workflow for a common synthetic application.
Core Physical Properties
This compound, also known as benzyl (R)-(1-hydroxybutan-2-yl)carbamate, is a carbamate-protected form of (R)-2-amino-1-butanol. The presence of the benzyloxycarbonyl (Cbz) protecting group significantly influences its physical properties compared to its unprotected counterpart.
Quantitative Data Summary
A summary of the available quantitative data for this compound and the related compound (R)-(-)-2-amino-1-butanol is presented below for comparison. It is important to note that the properties of the Cbz-protected and unprotected forms are distinct.
| Property | This compound | (R)-(-)-2-amino-1-butanol |
| Molecular Formula | C₁₂H₁₇NO₃ | C₄H₁₁NO |
| Molecular Weight | 223.27 g/mol [1] | 89.14 g/mol [2][3][4][5] |
| Melting Point | Data not readily available | -2 °C (lit.)[2][6] |
| Boiling Point | Data not readily available | 172-174 °C (lit.)[2] |
| Density | Data not readily available | 0.943 g/mL at 20 °C (lit.)[2] |
| Solubility in Water | Expected to be low | Soluble[4] |
| Purity | ≥95%[1] | ~98%[2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols that can be applied to this specific compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry.
-
Finely powder a small amount of the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. Since this compound is likely a solid at room temperature, this protocol would apply if it were found to be a liquid or for its distillation under reduced pressure.
Apparatus:
-
Small-scale distillation apparatus (including a round-bottom flask, condenser, and receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of the liquid sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor phase moves into the condenser.
-
The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which the liquid steadily distills.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Density Determination
The density of a substance is its mass per unit volume.
Apparatus:
-
Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance.
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. If the compound is a solid, it would need to be melted and the temperature recorded.
-
Place the filled pycnometer in a temperature-controlled water bath to bring the sample to a specific temperature (e.g., 20 °C).
-
Remove the pycnometer from the bath, wipe it dry, and weigh it again.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The volume of the liquid is the calibrated volume of the pycnometer.
-
Calculate the density using the formula: Density = Mass / Volume.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis and purification.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
-
A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)
Procedure:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, the compound is soluble under these conditions. The solubility can be quantified by incrementally adding more solute until saturation is reached.
-
If the solid does not dissolve, the compound is considered sparingly soluble or insoluble in that solvent at that concentration.
-
Repeat the process with a range of solvents of varying polarities.
Synthetic Workflow Visualization
N-Cbz protected amino alcohols are valuable intermediates in peptide synthesis. The following diagram illustrates a logical workflow for the synthesis of a dipeptide using this compound as a starting material, which would first be oxidized to the corresponding protected amino acid.
Caption: A logical workflow for the synthesis of a dipeptide from this compound.
References
Elucidation of the Structure of N-Cbz-(R)-2-amino-1-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural elucidation of N-Cbz-(R)-2-amino-1-butanol, a key chiral intermediate in pharmaceutical synthesis. This document details the compound's chemical and physical properties, a standard synthesis protocol, and the analytical techniques used for its characterization.
Compound Identity and Structure
This compound, also known as benzyl (R)-(1-hydroxybutan-2-yl)carbamate, is a carbamate-protected amino alcohol. The presence of the Cbz (carboxybenzyl) protecting group on the amine is crucial for its application in multi-step organic syntheses, preventing unwanted side reactions. The "(R)" designation indicates the stereochemistry at the chiral center.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and predicted spectroscopic data for this compound is presented in the tables below. These values are essential for the identification and characterization of the compound.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | benzyl (R)-(1-hydroxybutan-2-yl)carbamate |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 73395-16-1 |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C (predicted) |
| Optical Rotation [α]D | Negative (in a suitable solvent) |
Table 2: Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, Ar-CH₂), 4.95 (br s, 1H, NH), 3.75-3.65 (m, 1H, CH-OH), 3.60-3.50 (m, 2H, CH₂-OH), 2.10 (br s, 1H, OH), 1.55-1.40 (m, 2H, CH₂-CH₃), 0.95 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.5 (C=O), 136.5 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 128.0 (Ar-CH), 67.0 (Ar-CH₂), 65.0 (CH-OH), 55.0 (CH-NH), 25.0 (CH₂-CH₃), 10.5 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3350-3250 (O-H and N-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1540 (N-H bend), 1250 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 223 (M⁺), 108, 91 (100%), 79, 77 |
Synthesis Protocol
The synthesis of this compound is typically achieved by the protection of the primary amine of (R)-2-amino-1-butanol using benzyl chloroformate under basic conditions.
Caption: Synthesis workflow for this compound.
Detailed Methodology:
-
Dissolution: Dissolve (R)-2-amino-1-butanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Protocols for Characterization
The following are detailed protocols for the key experiments used in the structural elucidation and purity assessment of this compound.
Caption: Experimental workflow for structure elucidation.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Mobile Phase: 30% Ethyl acetate in Hexanes.
-
Procedure:
-
Dissolve a small amount of the sample in ethyl acetate.
-
Spot the dissolved sample onto the baseline of the TLC plate using a capillary tube.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
Calculate the Retention Factor (Rf) value.
-
Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the dried sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Apparatus: FT-IR spectrometer.
-
Sample Preparation: KBr pellet method.
-
Procedure:
-
Mix a small amount of the sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI).
-
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC)
-
System: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of the sample in the mobile phase.
-
Inject the solution into the HPLC system.
-
Monitor the chromatogram for the retention time and peak purity.
-
Optical Rotation
-
Apparatus: Polarimeter.
-
Solvent: Chloroform (CHCl₃).
-
Procedure:
-
Prepare a solution of the sample of known concentration in chloroform.
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present.
-
Measure the angle of rotation.
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
An In-depth Technical Guide to N-Cbz-(R)-2-amino-1-butanol (CAS: 73395-16-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-(R)-2-amino-1-butanol, with the CAS number 73395-16-1, is a chiral building block of significant interest in the fields of organic synthesis and pharmaceutical development. Its structure, featuring a carbamate-protected amine and a primary alcohol on a chiral butane backbone, makes it a versatile intermediate for the synthesis of complex, stereochemically defined molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery and development.
Chemical and Physical Properties
This compound, also known by its IUPAC name benzyl (R)-(1-hydroxybutan-2-yl)carbamate, possesses the molecular formula C12H17NO3. A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 73395-16-1 | |
| Molecular Formula | C12H17NO3 | |
| Molecular Weight | 223.27 g/mol | |
| IUPAC Name | benzyl (R)-(1-hydroxybutan-2-yl)carbamate | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature | [1] |
Further quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Spectral Data
¹H NMR and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra are expected to show characteristic signals for the benzyl group, the carbamate linkage, and the butanol backbone.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the carbonyl group of the carbamate, and the aromatic C-H bonds of the benzyl group.
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the benzyl group and other fragments.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-Cbz protected amino alcohols involves the reaction of the corresponding amino alcohol with benzyl chloroformate under basic conditions. The following is a general protocol that can be adapted for the synthesis of this compound.
Materials:
-
(R)-2-amino-1-butanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3) or other suitable base
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve (R)-2-amino-1-butanol in a mixture of THF and water (e.g., 2:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution with stirring.
-
Slowly add benzyl chloroformate to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by silica gel column chromatography using an appropriate solvent system, such as a mixture of ethyl acetate and hexane.
Logical Workflow for Synthesis:
Analysis
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, as well as high-performance liquid chromatography (HPLC) for purity assessment.
Applications in Drug Development
Chiral amino alcohols are crucial building blocks in the synthesis of many pharmaceutical compounds. The Cbz protecting group is widely used in peptide synthesis and other organic transformations due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation.
Role as a Chiral Intermediate
This compound serves as a key chiral intermediate in the synthesis of various bioactive molecules. Its stereocenter is often incorporated into the final drug structure, which is critical for its pharmacological activity. The precise stereochemistry of a drug can significantly influence its efficacy and safety profile.
Synthesis of Ethambutol
One of the notable applications of the parent compound, (R)-2-amino-1-butanol, is in the synthesis of the antituberculosis drug Ethambutol. A Russian patent describes a method for producing ethambutol from racemic 2-amino-1-butanol, which involves the protection of the amino group with benzyl chloroformate to yield the N-Cbz derivative. This underscores the importance of this compound as a key intermediate in the synthesis of this essential medication.
Signaling Pathways:
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself modulates specific signaling pathways. Its primary role is as a synthetic intermediate. However, the final drug molecules synthesized using this chiral building block may interact with various biological targets and signaling pathways. For instance, chiral amino alcohols are known to be components of molecules that can modulate G-protein coupled receptors or enzyme activities.
Drug Development Workflow:
The use of chiral building blocks like this compound is an integral part of the modern drug development process, which emphasizes stereoselective synthesis to produce single-enantiomer drugs.
Conclusion
This compound is a valuable chiral intermediate with significant applications in pharmaceutical synthesis. Its well-defined stereochemistry and the versatility of the Cbz protecting group make it an essential tool for the construction of complex, enantiomerically pure drug candidates. The protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this important chemical entity in their drug discovery and development endeavors. Further characterization of its physical properties and exploration of its applications in the synthesis of novel therapeutic agents will continue to be areas of active research.
References
An In-depth Technical Guide on the Safety and Handling of N-Cbz-(R)-2-amino-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Cbz-(R)-2-amino-1-butanol, a carbamate-protected amino alcohol commonly used in pharmaceutical and chemical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the parent compound, (R)-2-amino-1-butanol, and related Cbz-protected substances to provide a thorough understanding of its potential hazards and recommended safety protocols.
Introduction to this compound
This compound is a chiral building block where the amine functional group of (R)-2-amino-1-butanol is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is crucial in multi-step organic synthesis to prevent the nucleophilic amine from participating in unwanted side reactions. The Cbz group can be selectively removed under specific conditions, such as catalytic hydrogenolysis, allowing for the subsequent modification of the amine.
The presence of the Cbz group significantly alters the chemical properties and, consequently, the safety profile of the parent amino alcohol. While (R)-2-amino-1-butanol is a corrosive and alkaline substance, the Cbz-protected derivative is expected to be less corrosive due to the formation of a neutral carbamate linkage.
Hazard Identification and Classification
Based on the analysis of related compounds, the primary hazards associated with this compound are likely to be different from its unprotected precursor.
Hazards of the Parent Compound: (R)-2-amino-1-butanol
The unprotected (R)-2-amino-1-butanol is classified as a hazardous substance with the following primary concerns:
-
Corrosivity: Causes severe skin burns and eye damage.
-
Acute Toxicity: Harmful if swallowed.
-
Irritation: May cause respiratory irritation.
Anticipated Hazards of this compound
Considering the safety information for benzyl carbamate, a related Cbz-containing compound, the hazards for this compound are anticipated to be:
-
Acute Inhalation Toxicity: May be harmful if inhaled, potentially causing respiratory irritation.
-
Skin and Eye Irritation: While likely less severe than the unprotected amine, it may still cause skin and eye irritation upon contact.
-
Combustibility: The compound may be a combustible solid.
It is crucial to handle this compound with care, assuming it may possess these hazards until specific toxicological data becomes available.
Quantitative Data Summary
The following tables summarize the available quantitative data for the parent compound, (R)-2-amino-1-butanol, and the related benzyl carbamate. This data provides a basis for assessing the potential risks of this compound.
Table 1: Toxicological Data
| Compound | Route | Species | Value | Reference |
| DL-2-Amino-1-butanol | Oral LD50 | Mouse | 2300 mg/kg | |
| Benzyl Carbamate | - | - | Harmful if swallowed (50% of classifications) | |
| Benzyl Carbamate | - | - | Harmful if inhaled (50% of classifications) |
Table 2: Physical and Chemical Properties
| Property | (R)-2-amino-1-butanol | Benzyl Carbamate |
| Molecular Formula | C4H11NO | C8H9NO2 |
| Molecular Weight | 89.14 g/mol | 151.16 g/mol |
| Appearance | Colorless to yellow liquid | Light cream powder/solid |
| Melting Point | -2 °C | 86 - 89 °C |
| Boiling Point | 172-178 °C | - |
| Flash Point | 85 °C | - |
Experimental Protocols for Safe Handling
The following protocols are recommended for handling this compound in a laboratory setting. These are based on standard practices for handling potentially hazardous chemical compounds.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator with a particulate filter. If vapors may be generated, use a respirator with an organic vapor cartridge.
4.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or heating the substance.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
4.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. Incompatible materials include strong oxidizing agents and strong acids.
4.4. First Aid Measures
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
4.5. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Use personal protective equipment. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. After cleaning, flush away traces with water.
4.6. Disposal Considerations
-
Dispose of contents and container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualized Workflows and Relationships
Logical Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Signaling Pathway of a Potential Exposure Event
An In-Depth Technical Guide to Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate, a chiral carbamate of interest in synthetic and medicinal chemistry. This document details its chemical identity, a representative synthetic protocol, and its context within drug development, adhering to stringent data presentation and visualization standards.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as N-Cbz-(R)-2-amino-1-butanol is benzyl ((2R)-1-hydroxybutan-2-yl)carbamate [1]. The presence of the benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine, a common strategy in organic synthesis to prevent unwanted side reactions.
Table 1: Chemical and Physical Properties of Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate
| Property | Value | Source |
| IUPAC Name | benzyl (R)-(1-hydroxybutan-2-yl)carbamate | [1] |
| CAS Number | 73395-16-1 | [1] |
| Molecular Formula | C₁₂H₁₇NO₃ | Inferred from structure |
| Molecular Weight | 223.27 g/mol | [1] |
| InChI Code | 1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1 | [1] |
| InChI Key | SBWYBQRWDXWJDV-LLVKDONJSA-N | [1] |
| Storage Temperature | Room Temperature | [1] |
| Purity | Typically ≥95% | [1] |
Experimental Protocol: Synthesis of Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate
The following is a representative procedure for the N-protection of (R)-2-amino-1-butanol using benzyl chloroformate (Cbz-Cl). This method is adapted from established protocols for the benzyloxycarbonylation of amines.
Objective: To synthesize benzyl ((2R)-1-hydroxybutan-2-yl)carbamate by reacting (R)-2-amino-1-butanol with benzyl chloroformate in the presence of a base.
Materials:
-
(R)-2-amino-1-butanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-amino-1-butanol (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Addition of Base: Cool the solution to 0°C using an ice bath and add sodium bicarbonate (2.0 equivalents).
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.5 equivalents) to the stirred solution at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 20 hours.
-
Workup:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo using a rotary evaporator.
-
-
Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Role in Drug Discovery and Development
Carbamates are a significant structural motif in medicinal chemistry due to their chemical stability and ability to act as a peptide bond isostere[2]. The carbamate group is present in numerous approved therapeutic agents[2]. The inclusion of a carbamate moiety can enhance the biological activity of pharmacophores[2].
While specific signaling pathways involving benzyl ((2R)-1-hydroxybutan-2-yl)carbamate are not extensively documented in publicly available literature, its precursor, (S)-2-amino-1-butanol, is a key intermediate in the synthesis of the antituberculosis drug ethambutol. The Cbz-protected form, benzyl ((2R)-1-hydroxybutan-2-yl)carbamate, serves as a crucial building block in the synthesis of more complex chiral molecules, where precise control of stereochemistry is paramount for biological activity.
The general workflow for utilizing such a chiral building block in a drug discovery program is outlined below.
This diagram illustrates the progression from the synthesis of the protected amino alcohol to its incorporation into a potential drug candidate and subsequent evaluation. The iterative nature of drug discovery is highlighted by the feedback loop from in vitro screening to the generation of new lead compounds (Structure-Activity Relationship - SAR).
References
Methodological & Application
Application Notes and Protocols for N-Cbz Deprotection of 2-Amino-1-Butanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. However, its efficient and selective removal is a critical step in the synthesis of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and protocols for the deprotection of N-Cbz protected 2-amino-1-butanol derivatives, a common structural motif in chiral building blocks for drug development. The presence of the hydroxyl group in these substrates necessitates careful selection of deprotection conditions to avoid side reactions.
The two most common and effective methods for N-Cbz deprotection are catalytic hydrogenation and acidic hydrolysis. Each method offers distinct advantages and is compatible with different functional groups that may be present in the molecule.
Comparative Data of N-Cbz Deprotection Protocols
The following table summarizes various protocols for the deprotection of N-Cbz protected amines, providing a comparative overview of reaction conditions and outcomes. While specific data for 2-amino-1-butanol derivatives is limited in publicly available literature, the presented data for analogous substrates serves as a valuable guide for reaction optimization.
| Substrate | Deprotection Method | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N-Cbz-L-Phenylalanine | Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), Methanol, Room Temperature | 12 h | High | |
| General N-Cbz Amines | Catalytic Hydrogenation | 0.05 mol% Pd(OAc)₂, Charcoal, H₂ (1 atm), Methanol, Room Temperature | 12 h | High | |
| N-Cbz Protected Amines | Acidic Hydrolysis | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Room Temperature | 2-16 h | High | |
| N-Cbz Protected Amines | Acidic Hydrolysis | Isopropanol hydrochloride (IPA·HCl), 65-75°C | 4 h | Not specified | |
| N-Cbz and N-Bn Amines | Transfer Hydrogenation | Pd/C, Ammonium formate, Isopropanol, Microwave (80°C) | 10 min | High | |
| N-Cbz Protected Amines | Nucleophilic Cleavage | 2-Mercaptoethanol, Potassium phosphate, N,N-dimethylacetamide, 75°C | Not specified | High |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a mild and efficient method for Cbz deprotection, proceeding under neutral conditions and producing toluene and carbon dioxide as byproducts. The choice of catalyst and solvent can be critical for the success of the reaction.
Materials:
-
N-Cbz-2-amino-1-butanol derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (or Ethanol or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve the N-Cbz-2-amino-1-butanol derivative in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas to the reaction vessel (typically via a balloon or a hydrogenation apparatus) and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-butanol derivative.
-
Purify the product by a suitable method if necessary (e.g., crystallization or column chromatography).
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources.
Protocol 2: Acidic Hydrolysis
Acid-mediated deprotection offers a metal-free alternative to catalytic hydrogenation and is particularly useful for substrates containing functional groups that are sensitive to reduction.
Materials:
-
N-Cbz-2-amino-1-butanol derivative
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the N-Cbz-2-amino-1-butanol derivative in a minimal amount of glacial acetic acid in a dry reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrobromide salt of the deprotected amine.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
The free amine can be obtained by neutralization with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide) followed by extraction with an organic solvent.
Safety Precautions:
-
Concentrated HBr in acetic acid is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.
Diagrams
Application Notes and Protocols for the N-Cbz Protecting Group Strategy in Organic Synthesis
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry.[1][2][3] Introduced by Leonidas Zervas and Max Bergmann in the 1930s, it was instrumental in advancing the field of controlled peptide synthesis.[1] The Cbz group is valued for its ease of introduction, stability under various conditions, and facile removal by specific methods, making it a cornerstone in the strategic protection of amines.[1][2][3]
Applications in Organic Synthesis
The N-Cbz protecting group finds extensive application in several areas of organic synthesis:
-
Peptide Synthesis: The Cbz group is a foundational tool in peptide synthesis, preventing unwanted side reactions at the N-terminus of amino acids during peptide coupling reactions.[4] Its stability to both acidic and basic conditions allows for the selective deprotection of other protecting groups, such as Boc and Fmoc, in orthogonal protection strategies.[1][5]
-
Medicinal Chemistry and Drug Development: In the synthesis of complex nitrogen-containing bioactive molecules, the Cbz group serves to mask amine functionalities, enabling selective transformations on other parts of the molecule.
-
General Organic Synthesis: The Cbz group is employed to protect primary and secondary amines during various synthetic transformations, including oxidation, reduction, and organometallic reactions. It can also be used to protect other nucleophilic functional groups like alcohols, phenols, and thiols.[1]
Advantages of the N-Cbz Protecting Group
-
Stability: The Cbz group is stable to a wide range of reaction conditions, including basic and most aqueous acidic media.[2][6]
-
Crystallinity: The introduction of a Cbz group often enhances the crystallinity of the protected compound, facilitating purification by recrystallization.[3]
-
Orthogonality: The Cbz group is orthogonal to several other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective deprotection schemes in multi-step syntheses.[1]
Data Presentation
The following tables summarize quantitative data for representative N-Cbz protection and deprotection reactions under various conditions.
Table 1: N-Cbz Protection of Various Amines
| Entry | Amine Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzylamine | Cbz-Cl, NaHCO₃ | THF/H₂O | 20 h | 90 | [1] |
| 2 | Aniline | Cbz-Cl, PEG-400 | PEG-400 | 15 min | 95 | [6] |
| 3 | Glycine methyl ester | Cbz-Cl | Water | 5 min | 98 | [2] |
| 4 | (S)-Alanine | Cbz-Cl, NaHCO₃ | Dioxane/H₂O | 2 h | 85 | N/A |
| 5 | Piperidine | Cbz-Cl, Et₃N | CH₂Cl₂ | 1 h | 92 | N/A |
Table 2: N-Cbz Deprotection under Various Conditions
| Entry | Cbz-Protected Amine | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | N-Cbz-Benzylamine | 5% Pd/C, H₂ | Methanol | 40 h | Not specified | [1] |
| 2 | N-Cbz-Aniline | AlCl₃ | HFIP | 2 h | 95 | [7][8] |
| 3 | N-Cbz-Glycine | 10% Pd/C, H₂ | Acetic Acid | 3 h | 98 | N/A |
| 4 | N-Cbz-Phenylalanine | HBr/Acetic Acid | Acetic Acid | 1 h | 90 | N/A |
| 5 | N-Cbz-Indole | Ni(0), Me₂NH·BH₃ | Dioxane | 6 h | 85 | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of Amines
This protocol is a general method for the protection of primary and secondary amines using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.
Materials:
-
Amine (1.0 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.1 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 mmol) in a 2:1 mixture of THF and water (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 mmol) to the solution.
-
Slowly add benzyl chloroformate (1.1 mmol) to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-Cbz protected amine.
Protocol 2: General Procedure for N-Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using catalytic hydrogenation, a common and clean deprotection method.
Materials:
-
N-Cbz protected amine (1.0 mmol)
-
Palladium on activated carbon (10% Pd/C) (10 mol%)
-
Methanol (or another suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
Protocol 3: N-Cbz Deprotection using AlCl₃ in HFIP
This recently developed method offers a mild and efficient alternative to hydrogenolysis for Cbz deprotection.[7][8]
Materials:
-
N-Cbz-protected amine (1.0 equiv)
-
Aluminum chloride (AlCl₃) (3.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Cbz-protected amine (1.0 equiv) in HFIP (4 mL).
-
Add aluminum chloride (3.0 equiv) to the solution at room temperature. The mixture will be a suspension.
-
Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with CH₂Cl₂ (20 mL).
-
Quench the reaction by slowly adding aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of N-Cbz protection of an amine.
Caption: General workflow for N-Cbz deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. ijacskros.com [ijacskros.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cbz-(R)-2-amino-1-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-(R)-2-amino-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions include the formation of the di-protected byproduct, N,O-bis(benzyloxycarbonyl)-(R)-2-amino-1-butanol, and potential racemization of the chiral center. Over-alkylation of the amine is also a theoretical possibility, though less commonly reported for this specific substrate.
Q2: How can I minimize the formation of the N,O-bis-Cbz byproduct?
A2: To minimize the formation of the di-protected byproduct, it is crucial to control the stoichiometry of the reagents. Using a modest excess of benzyl chloroformate (Cbz-Cl) is typical, but a large excess should be avoided. Careful monitoring of the reaction progress by techniques like TLC or HPLC can help determine the optimal reaction time to maximize the formation of the desired mono-protected product while minimizing the di-protected species. Additionally, controlling the reaction temperature, often by running the reaction at 0°C to room temperature, can help improve selectivity.
Q3: What conditions can lead to racemization of the (R)-2-amino-1-butanol starting material?
A3: Racemization can be a concern, particularly under harsh basic conditions.[1] It is recommended to maintain the pH of the reaction mixture in the range of 8-10.[1] Using a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, can help to maintain a stable pH throughout the reaction.[1] Prolonged reaction times at elevated temperatures in the presence of a strong base should be avoided to preserve the stereochemical integrity of the product.
Q4: What is a typical work-up procedure to isolate and purify this compound?
A4: A standard work-up procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a dilute acid (e.g., 1N HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for detecting the presence of side products like the N,O-bis-Cbz derivative. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and identifying any impurities. Chiral HPLC or SFC (Supercritical Fluid Chromatography) can be employed to assess the enantiomeric purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the (R)-2-amino-1-butanol is of high purity and free of moisture.- Use a slight excess (1.1-1.2 equivalents) of fresh benzyl chloroformate.- Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material. |
| Decomposition of benzyl chloroformate. | - Add the benzyl chloroformate slowly to the reaction mixture, especially at the beginning.- Maintain the recommended reaction temperature (typically 0°C to room temperature). | |
| Product loss during work-up. | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.- Avoid overly aggressive washing steps that could lead to emulsion formation. | |
| Presence of N,O-bis(benzyloxycarbonyl)-(R)-2-amino-1-butanol | Excess benzyl chloroformate used. | - Reduce the amount of benzyl chloroformate to a smaller excess (e.g., 1.05-1.1 equivalents).- Add the benzyl chloroformate dropwise to the reaction mixture to avoid localized high concentrations. |
| Prolonged reaction time. | - Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level, before significant formation of the di-protected byproduct occurs. | |
| Racemization of the Product | Reaction pH is too high. | - Maintain the pH of the reaction mixture between 8 and 10 using a suitable base or buffer system (e.g., NaHCO₃ or a Na₂CO₃/NaHCO₃ mixture).[1]- Avoid using strong bases like NaOH if possible, or use them under carefully controlled conditions. |
| High reaction temperature. | - Perform the reaction at a lower temperature (e.g., 0°C) to minimize the risk of racemization. | |
| Difficulty in Product Purification | Presence of multiple byproducts. | - Optimize the reaction conditions (stoichiometry, temperature, reaction time) to minimize side product formation.- Employ column chromatography with a carefully selected solvent system for effective separation. A gradient elution might be necessary. |
| Product is an oil and does not crystallize. | - The introduction of the Cbz group often facilitates crystallization.[1] If the product remains an oil, ensure it is of high purity by other means (e.g., chromatography). Seeding with a small crystal of the desired product, if available, can induce crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
(R)-2-amino-1-butanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-amino-1-butanol (1.0 eq.) in a mixture of THF and water (e.g., a 2:1 or 1:1 ratio).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.0-3.0 eq.) to the solution and stir until it is dissolved.
-
Slowly add benzyl chloroformate (1.1-1.2 eq.) dropwise to the cooled solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Reaction Scheme and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of N-Cbz-(R)-2-amino-1-butanol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of N-Cbz-(R)-2-amino-1-butanol. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is excellent for removing both more and less polar impurities, while recrystallization is highly effective at removing small amounts of impurities from a solid product, often resulting in high purity.
Q2: What are the potential impurities I might encounter after the synthesis of this compound?
A2: Common impurities can include:
-
Unreacted (R)-2-amino-1-butanol: The starting material for the Cbz protection reaction.
-
Benzyl alcohol: A byproduct of the reaction if benzyl chloroformate degrades.
-
Di-Cbz protected product: N,O-bis(benzyloxycarbonyl)-(R)-2-amino-1-butanol, where both the amine and the hydroxyl group have reacted with benzyl chloroformate.
-
Residual solvents: From the reaction and workup, such as ethyl acetate, THF, or dioxane.
-
Isomeric impurities: If the starting 2-amino-1-butanol was not enantiomerically pure or contained constitutional isomers like 1-amino-2-butanol.[1]
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Chiral HPLC can be used to determine the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting Guide
Problem 1: My product appears as a persistent oil and will not crystallize.
-
Possible Cause: The presence of impurities, such as residual solvents or byproducts, can inhibit crystallization by disrupting the crystal lattice formation. The product itself may also have a low melting point.
-
Solution:
-
Purity Check: First, verify the purity of your product using TLC or ¹H NMR. If significant impurities are present, further purification by column chromatography is recommended before attempting recrystallization again.
-
Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed under high vacuum.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil to act as a seed.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) and triturate (repeatedly stir and grind) the oil with a spatula. This can sometimes induce precipitation of the solid.
-
-
Cooling: Cool the sample to a lower temperature (e.g., 0 °C or -20 °C) to decrease its solubility and promote crystallization.
-
Problem 2: My yield is low after column chromatography.
-
Possible Cause 1: Product is still on the column.
-
Solution: After your main product fractions have been collected, flush the column with a more polar solvent system (e.g., 100% ethyl acetate or ethyl acetate with 5-10% methanol) to elute any remaining product. Check the collected fractions by TLC.
-
-
Possible Cause 2: Incorrect solvent system.
-
Solution: The polarity of the eluent may be too low, resulting in very slow or no elution of the product. Before running the column, determine an optimal solvent system using TLC. The ideal Rf value for the product should be between 0.2 and 0.4.
-
-
Possible Cause 3: Product decomposition on silica gel.
-
Solution: While Cbz-protected amino alcohols are generally stable on silica gel, prolonged exposure can sometimes lead to degradation. To mitigate this, consider the following:
-
Use flash chromatography to minimize the time the compound spends on the column.
-
Deactivate the silica gel by adding 1-2% of a neutral or basic modifier like triethylamine to the eluent system, especially if the compound is sensitive to acid.
-
-
Problem 3: I see multiple spots on TLC after Cbz protection, even after purification.
-
Possible Cause: This could indicate the presence of impurities that are difficult to separate from the desired product. One common impurity is the N,O-bis-Cbz protected compound, which can have a similar polarity to the desired mono-protected product.
-
Solution:
-
Optimize Chromatography:
-
Try a different solvent system. A less polar system might provide better separation between the mono- and di-protected species. For example, using a gradient elution from a low polarity solvent (e.g., 100% hexanes) to a higher polarity mixture (e.g., 40% ethyl acetate in hexanes) can improve resolution.
-
-
Chemical Treatment: If the impurity is confirmed to be the di-protected species, it may be possible to selectively cleave the O-Cbz group under mild basic conditions, although this risks affecting the N-Cbz group as well and would require careful optimization.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Silica Gel Column:
-
Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 10:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent as the column runs. A typical gradient might be from 10:1 to 2:1 hexanes:ethyl acetate. The optimal eluent system should be determined beforehand by TLC analysis. A 40% ethyl acetate in n-hexane system has been reported for similar compounds.[2]
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
For Cbz-protected amino alcohols, common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Test small batches of your crude product with different solvents to find the optimal one.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more polar solvent of a two-solvent system) until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
The following tables provide an overview of typical outcomes for the purification of Cbz-protected amino alcohols. Note that these values are illustrative and actual results may vary.
Table 1: Comparison of Purification Methods for a Cbz-Protected Amino Alcohol
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | 70-90% | 80-95% |
| Final Purity | >98% | >99% |
| Scale | Milligrams to >100 grams | Milligrams to kilograms |
| Impurity Removal | Effective for a wide range of impurities | Best for removing small amounts of impurities |
Table 2: Example TLC Data for Column Chromatography
| Compound | Rf Value (4:1 Hexanes:EtOAc) | Notes |
| N,O-bis-Cbz Impurity | ~0.6 | Less polar, elutes first. |
| This compound | ~0.3 | Desired Product. |
| (R)-2-amino-1-butanol | ~0.05 | More polar, elutes last or stays at baseline. |
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting crystallization issues.
References
Technical Support Center: Cbz Deprotection of Hindered Amino Alcohols
Welcome to the technical support center for the deprotection of Carboxybenzyl (Cbz)-protected hindered amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this critical chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my Cbz deprotection reaction of a hindered amino alcohol so slow or incomplete?
A1: Several factors can contribute to a sluggish or incomplete Cbz deprotection, especially with sterically hindered substrates:
-
Steric Hindrance: The bulky nature of the amino alcohol can restrict access of the catalyst to the Cbz group. This is the most common reason for slow reactions.
-
Catalyst Inactivation: The product amine can coordinate to the palladium catalyst, leading to its deactivation. This is particularly problematic in neutral or basic conditions.[1]
-
Poor Catalyst Quality: The activity of Pd/C can degrade over time. Ensure you are using a fresh or properly stored catalyst.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol or ethanol are generally preferred for hydrogenation reactions.
Q2: I observe multiple byproducts in my reaction mixture. What are the common side reactions?
A2: Common side reactions during Cbz deprotection of amino alcohols include:
-
N-Alkylation: If the reaction is performed under conditions that generate benzyl cations (e.g., strongly acidic conditions), the newly deprotected amine can be re-alkylated.
-
O-Alkylation: The hydroxyl group of the amino alcohol can also be alkylated under certain conditions.
-
Acetylation: When using acetic acid as a solvent or additive, particularly at elevated temperatures, acetylation of the product amine can occur.[2]
-
Dehalogenation: If your substrate contains aryl halides (Br, I), these can be reduced during catalytic hydrogenation.[3]
Q3: Can I use standard catalytic hydrogenation (H₂ gas and Pd/C) for my hindered amino alcohol?
A3: Yes, standard catalytic hydrogenation is a common method, but it may require optimization for hindered substrates. Increasing the catalyst loading, hydrogen pressure, or reaction temperature can improve the reaction rate. However, be mindful that harsher conditions can also promote side reactions. For particularly stubborn substrates, alternative methods may be more effective.[4][5]
Q4: What is catalytic transfer hydrogenation, and why is it recommended for hindered substrates?
A4: Catalytic transfer hydrogenation is a technique where hydrogen is generated in situ from a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, in the presence of a catalyst like Pd/C.[6] This method is often successful for hindered substrates where standard hydrogenation fails because it can be run at higher temperatures (refluxing solvent) and the hydrogen is generated directly on the catalyst surface.[6]
Q5: My substrate contains a sulfur atom. Why is my hydrogenation reaction failing?
A5: Sulfur-containing compounds, such as thiols or thioethers (including heterocycles like thiazole), are known poisons for palladium catalysts.[7] The sulfur atom strongly coordinates to the palladium surface, blocking the active sites required for hydrogenation.[7] In such cases, a much higher catalyst loading may be required, or alternative, non-palladium-based deprotection methods should be considered.
Troubleshooting Guides
Problem 1: The reaction is slow or does not go to completion with Pd/C and H₂.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Increase catalyst loading (e.g., from 10 mol% to 20-50 mol%). Increase hydrogen pressure (e.g., from balloon pressure to 50 psi). |
| Catalyst Deactivation by Product | Add a stoichiometric amount of a mild acid like acetic acid or hydrochloric acid to protonate the product amine and prevent it from poisoning the catalyst.[1] |
| Poor Catalyst Activity | Use a fresh batch of catalyst or consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C). |
| Sub-optimal Solvent | Switch to a different solvent. Methanol, ethanol, or ethyl acetate are common choices. For some substrates, a mixture of solvents can be beneficial. |
| Incomplete Dissolution | Ensure the starting material is fully dissolved in the reaction solvent. Gentle heating may be required. |
Problem 2: The catalytic transfer hydrogenation is not working.
| Possible Cause | Troubleshooting Step |
| Incorrect Hydrogen Donor | Ammonium formate is a common and effective choice. Ensure it is fully dissolved. Other donors like formic acid or cyclohexene can also be screened.[6] |
| Insufficient Heating | Catalytic transfer hydrogenation often requires reflux temperatures to proceed at a reasonable rate. |
| Catalyst Poisoning | If the substrate contains sulfur or other catalyst poisons, this method will also be ineffective. |
| Water Content | Ensure anhydrous solvents are used, as water can sometimes interfere with the reaction. |
Problem 3: I have a sensitive functional group in my molecule (e.g., double bond, aryl halide).
| Possible Cause | Troubleshooting Step |
| Reduction of other functional groups | Avoid catalytic hydrogenation. Consider chemical deprotection methods. |
| Aryl Halide Reduction | The use of diphenylsulfide as a catalyst poison can selectively inhibit the hydrogenolysis of aryl halides while allowing for Cbz deprotection.[8] |
| Acid-Labile Groups Present | Avoid strongly acidic conditions like HBr/AcOH. Consider TMSI in a neutral solvent or hydrogenation-based methods. |
| Base-Labile Groups Present | Avoid strongly basic workups. |
Comparison of Cbz Deprotection Methods for Hindered Substrates
| Method | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm - 50 psi), MeOH or EtOH, RT | Clean byproducts (toluene and CO₂), mild conditions. | Can be slow for hindered substrates, catalyst poisoning is an issue. | 60-95% |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH or EtOH, Reflux | Generally faster for hindered substrates, does not require H₂ gas cylinder. | Requires elevated temperatures, potential for side reactions. | 70-98% |
| HBr in Acetic Acid | 33% HBr in AcOH, RT or gentle heating | Effective for substrates that are not acid-sensitive. | Harsh acidic conditions, potential for side reactions like acetylation.[2] | 50-90% |
| Trimethylsilyl Iodide (TMSI) | TMSI, CH₂Cl₂ or CH₃CN, RT | Mild and effective for substrates sensitive to hydrogenation. | TMSI is moisture-sensitive, can generate corrosive byproducts. | 80-95% |
| Aluminum Chloride/HFIP | AlCl₃, HFIP, RT | Mild and selective, tolerates many functional groups sensitive to reduction.[9] | HFIP is a specialized and expensive solvent. | 85-99%[9] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Reaction Setup: To a round-bottom flask containing a solution of the Cbz-protected hindered amino alcohol (1.0 equiv) in methanol (0.1 M), add 10% Pd/C (0.1-0.2 equiv by weight).
-
Addition of Hydrogen Donor: To this suspension, add ammonium formate (5.0 equiv) in one portion.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.
Protocol 2: Deprotection using HBr in Acetic Acid
-
Reaction Setup: Dissolve the Cbz-protected hindered amino alcohol (1.0 equiv) in 33% hydrogen bromide in acetic acid (10-20 volumes) in a round-bottom flask at room temperature.
-
Reaction Conditions: Stir the solution at room temperature. Gentle heating (40-50 °C) may be required for very hindered substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Workup: Upon completion, carefully quench the reaction by adding it to a vigorously stirred mixture of ice and a suitable base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until the pH is basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as necessary.
Troubleshooting Workflow and Logic Diagrams
Below are diagrams to visualize the troubleshooting process for Cbz deprotection of hindered amino alcohols.
Caption: A decision-making workflow for selecting and troubleshooting Cbz deprotection methods.
Caption: Key factors influencing the outcome of Cbz deprotection of hindered amino alcohols.
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Byproduct Formation in N-Cbz-(R)-2-amino-1-butanol Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation when utilizing N-Cbz-(R)-2-amino-1-butanol in synthetic applications, particularly in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
Issue 1: Unexpected Mass Peaks Corresponding to Addition of Protecting Groups or Scavengers
| Potential Cause | Recommended Solution |
| Alkylation of the hydroxyl group: The free hydroxyl group of the butanol moiety can be susceptible to alkylation by carbocations generated during the cleavage of side-chain protecting groups (e.g., from Wang or Rink amide resins). This can result in the formation of byproducts where the hydroxyl group is capped with fragments from the resin linker.[1][2] | - Utilize a resin with a more stable linker, such as a 2-chlorotrityl chloride resin, which is less prone to fragmentation under acidic cleavage conditions. - Optimize the cleavage cocktail by using a higher concentration of scavengers (e.g., triisopropylsilane (TIS), water) to effectively quench carbocations. |
| Acylation of the hydroxyl group: During coupling reactions, the hydroxyl group can be acylated by the activated amino acid, leading to the formation of an ester byproduct. This is more likely to occur with highly reactive coupling agents. | - Use a less reactive coupling reagent or add a racemization suppressant like HOBt, which can also help minimize O-acylation. - If possible, protect the hydroxyl group of this compound with a temporary protecting group that can be removed orthogonally to the Cbz and other side-chain protecting groups. |
Issue 2: Presence of Diastereomeric Impurities
| Potential Cause | Recommended Solution |
| Racemization at the α-carbon: The chiral center of this compound can be susceptible to racemization, particularly under strongly basic or acidic conditions, or during the activation step of peptide coupling.[2] | - Maintain a controlled pH during the coupling reaction; avoid excessively basic conditions. The use of non-racemizing coupling reagents such as COMU or HATU in the presence of a hindered base like diisopropylethylamine (DIEA) is recommended. - Minimize the activation time of the amino acid before coupling. |
| Epimerization during coupling: The activated amino acid being coupled to the this compound can also undergo epimerization. | - Employ racemization suppressants like HOBt or Oxyma Pure in the coupling cocktail. - Use urethane-protected amino acid N-carboxyanhydrides (UNCAs) which are known to minimize racemization. |
Issue 3: Incomplete Deprotection or Side Reactions of the Cbz Group
| Potential Cause | Recommended Solution |
| Incomplete removal of the Cbz group: Standard cleavage conditions (e.g., strong acids like TFA) are not effective for removing the Cbz group.[3][4][5] | - The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with HBr in acetic acid. Ensure the chosen deprotection method is compatible with the rest of the peptide and the solid support.[3] |
| Formation of N-benzyl tertiary amine: During catalytic hydrogenolysis for Cbz removal, an insufficient hydrogen source can lead to a side reaction where the benzyl group is not fully cleaved, resulting in the formation of an N-benzyl protected tertiary amine. | - Ensure an adequate and continuous supply of hydrogen during the hydrogenolysis reaction. - Use a fresh and active catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound in SPPS?
The most common byproducts arise from the reactivity of the free hydroxyl group and the potential for racemization. These include:
-
O-acylation: The hydroxyl group can be acylated by the activated carboxylic acid of the incoming amino acid, forming an ester byproduct.
-
O-alkylation: During cleavage from certain resins (e.g., Wang resin), carbocations generated from the linker can be trapped by the hydroxyl group, leading to ether byproducts.[1][2]
-
Diastereomers: Racemization at the chiral center of the amino alcohol can lead to the formation of diastereomeric peptides, which can be difficult to separate.
Q2: How can I prevent the hydroxyl group of this compound from reacting during peptide coupling?
While the hydroxyl group is a secondary alcohol and less reactive than a primary amine, side reactions can still occur. To minimize these:
-
Choose appropriate coupling reagents: Use coupling reagents known for lower reactivity towards hydroxyl groups.
-
Protect the hydroxyl group: For sensitive syntheses, consider protecting the hydroxyl group with a protecting group that can be removed under conditions that do not affect the Cbz group or other side-chain protecting groups (orthogonal protection).
Q3: Is the Cbz group stable during standard Fmoc-based SPPS?
Yes, the Cbz group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal and the acidic conditions of TFA used for cleavage from many common resins.[3][5] However, it will be cleaved by the strong acids used in Boc-based SPPS, such as HF.
Q4: What are the best cleavage conditions to avoid byproducts related to this compound?
The choice of cleavage cocktail is critical. To minimize side reactions:
-
Use a cocktail with a high concentration of scavengers. A common mixture is TFA/TIS/H₂O (95:2.5:2.5). The TIS will reduce any carbocations formed and prevent alkylation of the hydroxyl group.
-
If the peptide is sensitive to oxidation, consider adding dithiothreitol (DTT) to the cleavage cocktail.
Experimental Protocols
Protocol 1: Standard Coupling of an Amino Acid to this compound-Resin
-
Swell the Resin: Swell the this compound-functionalized resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Prepare Amino Acid Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling additive such as HOBt (3 equivalents) in DMF.
-
Activate the Amino Acid: Add the coupling reagent, for example, HBTU (3 equivalents), and a base like DIEA (6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Visualizing Workflows and Byproduct Formation
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow of solid-phase peptide synthesis.
Diagram 2: Potential Byproduct Formation Pathways
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (R)-4-ethyl-2-oxazolidinone vs. (S)-4-benzyl-2-oxazolidinone
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed comparison of two prominent oxazolidinone-based chiral auxiliaries: (R)-4-ethyl-2-oxazolidinone, derived from the readily available (R)-2-amino-1-butanol, and the widely utilized (S)-4-benzyl-2-oxazolidinone, an Evans auxiliary derived from L-phenylalanine.
This comparison focuses on their application in asymmetric alkylation and aldol reactions, providing quantitative data on their performance, detailed experimental protocols, and visual representations of the synthetic workflows.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the stereoselective formation of carbon-carbon bonds. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring directs the approach of the electrophile, leading to high diastereoselectivity.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-4-ethyl-2-oxazolidinone | N-propionyl-(R)-4-ethyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 85 | >95:5 |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | 92 | >99:1 |
| (R)-4-ethyl-2-oxazolidinone | N-butyryl-(R)-4-ethyl-2-oxazolidinone | Methyl iodide | LHMDS | THF | -78 | 88 | 94:6 |
| (S)-4-benzyl-2-oxazolidinone | N-butyryl-(S)-4-benzyl-2-oxazolidinone | Methyl iodide | KHMDS | Toluene | -78 | 95 | 98:2 |
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Chiral oxazolidinone auxiliaries afford excellent stereocontrol, leading to the formation of specific syn- or anti-aldol products with high diastereoselectivity.
| Chiral Auxiliary | N-Acyl Group | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (R)-4-ethyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 to 0 | 89 | 97:3 |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 91 | >99:1 |
| (R)-4-ethyl-2-oxazolidinone | Acetyl | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 to 0 | 85 | 95:5 |
| (S)-4-benzyl-2-oxazolidinone | Acetyl | Benzaldehyde | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 93 | 98:2 |
Experimental Protocols
General Procedure for Asymmetric Alkylation
A solution of the N-acyloxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a strong base (e.g., LDA, NaHMDS) is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate. The electrophile is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is typically isolated by flash column chromatography.
General Procedure for Asymmetric Aldol Reaction
To a solution of the N-acyloxazolidinone in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added a Lewis acid (e.g., TiCl₄ or Bu₂BOTf) followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine). The mixture is stirred for 30 minutes, and then the aldehyde is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then at 0 °C for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric ratio is determined by analysis of the crude product, and the desired aldol adduct is purified by chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the application of these chiral auxiliaries.
Asymmetric Alkylation Workflow
Asymmetric Aldol Reaction Workflow
Discussion and Comparison
Both (R)-4-ethyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone are highly effective chiral auxiliaries for asymmetric alkylation and aldol reactions. The choice between them often depends on several factors:
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Stereochemical Outcome: The primary determinant is the desired absolute configuration of the final product. The (R)-configured auxiliary will generally lead to the opposite enantiomer compared to the (S)-configured auxiliary.
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Diastereoselectivity: In many reported cases, the benzyl-substituted auxiliary provides slightly higher diastereoselectivities. This is attributed to the larger steric bulk of the benzyl group compared to the ethyl group, which more effectively shields one face of the enolate from the incoming electrophile or aldehyde.
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Availability and Cost: (S)-4-benzyl-2-oxazolidinone is a well-established, commercially available Evans auxiliary. (R)-4-ethyl-2-oxazolidinone, derived from the less expensive (R)-2-amino-1-butanol, can be a more cost-effective option, particularly for large-scale synthesis, though its commercial availability may be more limited.
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Cleavage and Recovery: Both auxiliaries can be cleaved under standard conditions to yield the desired chiral product and allow for the recovery of the auxiliary for reuse. The choice of cleavage conditions can be tailored to the specific product to avoid racemization or side reactions. For example, reductive cleavage with lithium borohydride yields the corresponding chiral alcohol, while hydrolysis with lithium hydroxide and hydrogen peroxide gives the chiral carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
